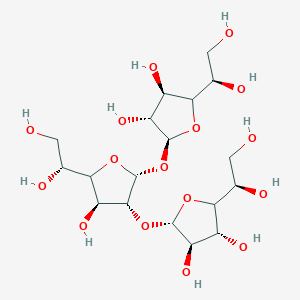![molecular formula C8H6N4O B155735 [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- CAS No. 126448-27-9](/img/structure/B155735.png)
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both oxadiazole and quinoxaline moieties, making it a versatile scaffold for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- typically involves a two-step process. The first step is the nucleophilic aromatic substitution of hydrogen, followed by the Scholl reaction. This method allows for the formation of the fused ring system with high efficiency .
Industrial Production Methods: Industrial production of [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- is not extensively documented, but the synthetic route mentioned above can be scaled up for larger production. The key to industrial synthesis lies in optimizing reaction conditions to ensure high yield and purity, which involves careful control of temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions: [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoxalines and dihydro derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective electron donor or acceptor in chemical reactions. This property is particularly useful in the design of organic electronic materials .
Comparison with Similar Compounds
1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one: This compound shares a similar oxadiazole-quinoxaline fused ring system but differs in the position of the nitrogen atoms.
[1,2,5]Thiadiazolo[3,4-B]quinoxaline: This compound replaces the oxygen atom in the oxadiazole ring with sulfur, resulting in different electronic properties.
Uniqueness: [1,2,5]Oxadiazolo[3,4-b]quinoxaline, 1,3-dihydro- is unique due to its specific arrangement of nitrogen and oxygen atoms within the fused ring system. This arrangement imparts distinct electronic properties, making it a valuable compound for various applications in organic electronics and materials science .
Properties
IUPAC Name |
4,9-dihydro-[1,2,5]oxadiazolo[3,4-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c1-2-4-6-5(3-1)9-7-8(10-6)12-13-11-7/h1-4H,(H,9,11)(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMDXBDPUHMQQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=NON=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416006 |
Source


|
| Record name | ST50996833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126448-27-9 |
Source


|
| Record name | ST50996833 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00416006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-ethyl-1,1,1-trifluoro-N-[2-[(2S)-oxiran-2-yl]ethyl]methanesulfonamide](/img/structure/B155676.png)


